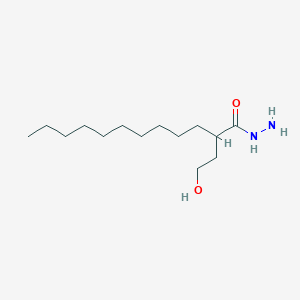

2-(2-Hydroxyethyl)dodecanehydrazide

Description

Contextualization within the Field of Hydrazide Chemistry

The chemical properties and synthetic potential of 2-(2-Hydroxyethyl)dodecanehydrazide are deeply rooted in the broader field of hydrazide chemistry. Hydrazides are a class of organic compounds characterized by the presence of a C(=O)N-N linkage.

The chemistry of hydrazides has a rich history, with their synthesis and reactivity being a subject of study for many decades. Initially, the primary method for synthesizing acyl hydrazides involved the reaction of carboxylic acid esters with hydrazine (B178648) hydrate (B1144303). researchgate.net Over time, numerous other methods have been developed, including the acylation of hydrazine with acid chlorides, the hydrolysis of nitriles, and more recently, enzyme-catalyzed reactions. researchgate.netresearchgate.net For instance, lipases have been successfully employed to catalyze the formation of fatty acid hydrazides from fatty acid methyl esters and even directly from vegetable oils, offering a greener alternative to traditional chemical methods. rsc.orgrsc.org

The discovery of the potent tuberculostatic activity of isonicotinic acid hydrazide (isoniazid) marked a significant turning point, spurring intense research into the physiological effects of various hydrazide derivatives. researchgate.net This led to the realization that the hydrazide moiety is a key pharmacophore in a wide array of biologically active compounds, exhibiting activities such as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net

The hydrazide functional group (-C(=O)NHNH₂) is a versatile and highly reactive entity. Structurally, hydrazides can exist in tautomeric forms, primarily the keto (amido) and enol (iminol) forms, with the keto form generally being more stable in the solid state. mdpi.com This structural feature, combined with the presence of multiple reactive sites, governs their chemical behavior.

Hydrazides are valuable intermediates in organic synthesis. researchgate.net The terminal -NH2 group is nucleophilic and readily reacts with electrophiles like aldehydes and ketones to form stable hydrazones. nih.gov This reaction is fundamental to the construction of a vast library of derivatives with diverse applications. mdpi.com Furthermore, the hydrazide group can participate in cyclization reactions to form a variety of heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles, which are important scaffolds in medicinal chemistry. researchgate.netresearchgate.net The reactivity of hydrazides makes them crucial building blocks for creating complex molecules that would be difficult to synthesize through other routes. researchgate.net

Overview of Dodecanoic Acid Derivatives as Synthetic Intermediates and Scaffolds

The dodecanoyl portion of this compound is derived from dodecanoic acid, commonly known as lauric acid. This fatty acid and its derivatives are important intermediates in various chemical industries. atamankimya.com

Long-chain aliphatic groups, such as the 12-carbon chain in dodecanoic acid, are fundamental building blocks in organic synthesis. This nonpolar tail imparts lipophilicity to molecules, influencing their solubility, physical properties, and intermolecular interactions. In the context of this compound, the long alkyl chain is responsible for its potential surfactant properties, allowing it to interact with nonpolar environments. rsc.orgmdpi.com

The presence of a long, unbranched aliphatic chain can also facilitate self-assembly and ordered packing in the solid state or at interfaces. This property is crucial for applications in materials science, such as the formation of lubricants, plastic additives, and components of biodegradable polymers. atamankimya.comconsolidated-chemical.com

Dodecanoic acid, as a representative fatty acid, can be functionalized through various chemical transformations. The carboxylic acid group is the most common site for modification. Standard reactions include esterification, reduction to the corresponding alcohol (lauryl alcohol), and conversion to an acid chloride, which can then be reacted with amines to form amides or with hydrazine to form hydrazides. researchgate.netatamankimya.com

Enzymatic methods are also gaining prominence for the synthesis of fatty acid derivatives. Lipase-catalyzed reactions, for example, allow for the synthesis of fatty acid hydrazides under mild conditions, which is particularly advantageous for preserving sensitive functional groups like double bonds in unsaturated fatty acids. rsc.orgrsc.org Furthermore, biotransformation using microorganisms like Candida tropicalis can be used to introduce functionality at other positions along the alkyl chain, such as producing dicarboxylic acids. nih.gov These strategies provide a versatile toolkit for creating a wide range of functionalized long-chain molecules from readily available fatty acid feedstocks.

Rationale for the Investigation of this compound

The scientific rationale for investigating this compound stems from its unique bifunctional nature, which integrates three key structural elements: a lipophilic dodecyl tail, a versatile hydrazide linker, and a reactive hydroxyl head group. This combination suggests several avenues for research and application.

The molecule's amphiphilic character, with a distinct polar head and nonpolar tail, makes it a candidate for study as a novel surfactant or emulsifier. rsc.org The hydrazide component is a known metal-chelating group and a precursor to biologically active hydrazones, suggesting potential applications in medicinal chemistry or as a building block for creating compounds with specific biological targets. researchgate.netnih.gov For example, dodecanoic acid derivatives themselves have shown antimicrobial activity. researchgate.netresearchgate.net

Furthermore, the presence of a terminal hydroxyl group provides an additional site for functionalization. This allows for the molecule to be grafted onto polymers, attached to surfaces, or used in condensation reactions to create new polymeric materials. The study of such bifunctional molecules is central to developing advanced materials and complex organic architectures from renewable feedstocks like fatty acids. nih.govmdpi.com The investigation of this compound, therefore, offers a rich field for discovering new properties and applications at the intersection of materials science, medicinal chemistry, and green chemistry.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely available, its properties can be estimated based on related compounds such as dodecanehydrazide. chembk.com The following tables provide an overview of its predicted physicochemical properties and the expected characteristics of its spectroscopic data.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₁₄H₃₀N₂O₂ |

| Molar Mass | 258.40 g/mol |

| Appearance | Likely a white to off-white solid at room temperature. |

| Melting Point | Expected to be higher than dodecanehydrazide (~108-110 °C) due to hydrogen bonding from the hydroxyl group. |

| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents like ethanol (B145695) and methanol. |

| pKa | The hydrazide moiety is weakly basic. |

Note: These values are estimations based on the structures of similar compounds and have not been experimentally verified.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Alkyl Chain (-(CH₂)₉-CH₃): Multiple overlapping signals in the upfield region (~0.8-1.6 ppm).- -CH₂-C=O: A triplet around 2.2 ppm.- -N-CH₂-CH₂-OH: Two triplets corresponding to the two methylene (B1212753) groups.- -OH and -NH- protons: Broad singlets, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | - Alkyl Chain: A series of signals in the aliphatic region (~14-35 ppm).- -C=O: A signal in the downfield region (~170-175 ppm).- -N-CH₂-CH₂-OH: Two distinct signals for the methylene carbons. |

| IR Spectroscopy | - O-H Stretch: A broad band around 3300-3400 cm⁻¹.- N-H Stretch: One or two bands in the 3200-3300 cm⁻¹ region.- C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (aliphatic).- C=O Stretch (Amide I): A strong absorption around 1640-1660 cm⁻¹.- N-H Bend (Amide II): A band around 1550 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z 258, with potential for [M+H]⁺ or [M+Na]⁺ in ESI-MS. |

Note: These are predicted spectral features based on the functional groups present in the molecule and data from analogous structures. mdpi.comresearchgate.netyoutube.com

Identification of Knowledge Gaps in Hydrazide Chemistry with Specific N-Substitution Patterns

A comprehensive review of current chemical literature reveals a significant knowledge gap concerning long-chain aliphatic hydrazides with specific N-substitution patterns, such as the N-(2-hydroxyethyl) moiety. Research in hydrazide chemistry has predominantly focused on aryl hydrazides, short-chain alkyl hydrazides, and their subsequent conversion into hydrazones and various heterocyclic systems. mdpi.comresearchgate.netmdpi.com There is a noticeable lack of detailed synthetic protocols, spectroscopic data, and reactivity studies for molecules like this compound.

This gap is significant because the interplay between a long fatty acid chain and a hydrophilic N-substituent could impart unique amphiphilic properties, potentially leading to applications in materials science or as specialized synthetic intermediates. Studies on other N-substituted hydrazides have shown that the substituent dramatically affects the molecule's activity and potential applications. nih.gov For instance, research into N-substituted amino acid hydrazides demonstrated that modifications to the N-substituent significantly impacted their biological activity. nih.gov Similarly, studies on azidoacetyl hydrazides revealed that intramolecular hydrogen bonding involving the N-H of the hydrazide moiety could alter chemical reactivity. mdpi.com The absence of such fundamental research for long-chain N-(2-hydroxyethyl) substituted hydrazides means their potential contributions to these areas remain unknown.

Hypothesis Regarding Novel Synthetic Pathways and Mechanistic Insights

In the absence of established methods for the synthesis of this compound, plausible synthetic routes can be hypothesized based on fundamental organic reactions.

One potential pathway involves the acylation of 2-hydroxyethylhydrazine (B31387) with a derivative of dodecanoic acid, such as dodecanoyl chloride or a methyl dodecanoate (B1226587) ester. The synthesis of the 2-hydroxyethylhydrazine precursor itself is well-documented, typically achieved by the reaction of hydrazine hydrate with ethylene (B1197577) oxide. chemicalbook.comgoogle.com A second approach could involve the direct reaction of dodecanehydrazide (lauric acid hydrazide) with ethylene oxide. This reaction would need to be carefully controlled to prevent polymerization of the ethylene oxide and to favor mono-alkylation.

| Hypothetical Synthetic Pathway | Reactants | Key Conditions | Expected Product |

| Route A: Acylation | 1. Dodecanoyl chloride2. 2-Hydroxyethylhydrazine | Aprotic solvent, base (e.g., triethylamine) to neutralize HCl byproduct. | This compound |

| Route B: Ester Aminolysis | 1. Methyl dodecanoate2. 2-Hydroxyethylhydrazine | Heat, possibly with a catalyst, to drive the reaction. | This compound |

| Route C: Alkylation | 1. Dodecanehydrazide2. Ethylene oxide | Controlled temperature and stoichiometry to ensure mono-alkylation. | This compound |

Mechanistically, the presence of the 2-hydroxyethyl group is hypothesized to influence the compound's reactivity. The terminal hydroxyl group could participate in intramolecular hydrogen bonding with the nitrogen or oxygen atoms of the hydrazide moiety. This interaction, as seen in other functionalized hydrazides, could affect the nucleophilicity of the terminal nitrogen and the conformational preference of the molecule, thereby influencing its behavior in subsequent reactions like cyclizations or condensations. mdpi.com

Theoretical Potential of the Compound as a Unique Chemical Building Block

Hydrazides are widely regarded as versatile chemical building blocks due to their ability to participate in a multitude of chemical transformations to form complex molecular architectures. mdpi.comresearchgate.netenamine.net The unique trifunctional nature of this compound—possessing a lipophilic tail, a reactive hydrazide core, and a hydroxyl group—makes it a theoretically promising building block for diverse synthetic applications.

The long dodecyl chain provides significant lipophilicity, making the compound a candidate for the synthesis of surfactants, amphiphilic polymers, or molecules designed to interact with lipid membranes. The hydrazide functional group is a well-established precursor for a vast range of heterocyclic compounds, including pyrazoles, triazoles, and oxadiazoles. mdpi.commdpi.com It can readily react with aldehydes and ketones to form hydrazones, which are themselves important intermediates. researchgate.net

The terminal hydroxyl group adds another layer of synthetic utility, offering a reactive site for esterification, etherification, or attachment to polymer backbones. This allows for the creation of more complex, multifunctional molecules where the hydrazide portion can be reserved for a later synthetic step. This combination of functionalities in a single, relatively simple molecule provides a platform for developing novel structures that would otherwise require more complex, multi-step syntheses.

| Structural Moiety | Potential Functionality/Application | Example Reactions |

| Dodecyl Chain | Lipophilic character, self-assembly, membrane interaction. | Incorporation into amphiphilic block copolymers. |

| Hydrazide Core | Precursor to heterocycles, coupling agent. | Reaction with diketones to form pyrazoles; condensation with aldehydes to form hydrazones. |

| Hydroxyethyl (B10761427) Group | Site for further derivatization. | Esterification with acyl chlorides; etherification (e.g., Williamson ether synthesis). |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethyl)dodecanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O2/c1-2-3-4-5-6-7-8-9-10-13(11-12-17)14(18)16-15/h13,17H,2-12,15H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSYTRFIPSHDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCO)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Hydroxyethyl Dodecanehydrazide

Retrosynthetic Analysis of the 2-(2-Hydroxyethyl)dodecanehydrazide Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic route.

Identification of Key Disconnection Points and Proposed Precursors

The molecular structure of this compound features an amide and a hydrazide functional group. The most logical disconnection point is the amide C-N bond. amazonaws.com This bond can be retrospectively cleaved to propose two key precursors:

Dodecanoic acid or its activated derivative: This component provides the 12-carbon acyl chain. Dodecanoic acid, also known as lauric acid, is a readily available saturated fatty acid. atamanchemicals.comnih.gov

2-Hydroxyethylhydrazine (B31387): This molecule provides the hydroxyethyl (B10761427) and hydrazine (B178648) moieties.

This primary disconnection simplifies the synthesis into a straightforward acylation reaction.

Assessment of Synthetic Feasibility and Strategic Bond Formations

The proposed synthesis is highly feasible. The formation of an amide bond between a carboxylic acid (or its derivative) and an amine (in this case, a hydrazine) is a fundamental and well-established transformation in organic chemistry. The key strategic bond formation is the creation of the amide linkage between the carbonyl group of the dodecanoyl moiety and the nitrogen atom of the 2-hydroxyethylhydrazine. The presence of the hydroxyl group in 2-hydroxyethylhydrazine does not typically interfere with the acylation of the more nucleophilic hydrazine nitrogen, making the synthesis regioselective.

Conventional and Emerging Synthetic Routes to this compound

The primary method for synthesizing this compound is through the acylation of 2-hydroxyethylhydrazine.

Acylation of 2-Hydroxyethylhydrazine with Dodecanoic Acid Derivatives

This method involves the reaction of 2-hydroxyethylhydrazine with dodecanoic acid or one of its more reactive derivatives. The use of an activated form of dodecanoic acid is often preferred to facilitate the reaction.

Optimization of Reaction Conditions (e.g., Temperature, Solvent, Stoichiometry)

The efficiency of the acylation reaction can be significantly influenced by various parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product. nih.gov

| Parameter | Condition | Rationale |

| Temperature | Elevated temperatures (e.g., reflux) | Often required to drive the reaction to completion, especially when using the free carboxylic acid. However, excessive heat can lead to side reactions. |

| Solvent | Aprotic solvents (e.g., dichloromethane, acetonitrile) | These solvents are generally preferred as they do not participate in the reaction and can facilitate the dissolution of reactants. Acetonitrile is considered a "greener" option. scielo.br |

| Stoichiometry | Near equimolar amounts of reactants | A 1:1 molar ratio of the dodecanoic acid derivative and 2-hydroxyethylhydrazine is typically employed to ensure efficient conversion. scienceopen.com |

Table 1: General Optimized Reaction Conditions for Acylation Reactions.

Role of Activating Agents (e.g., Acid Halides, Activated Esters)

To enhance the reactivity of dodecanoic acid, it is often converted into a more electrophilic species. This is achieved using activating agents.

Acid Halides: Dodecanoyl chloride, the acid chloride derivative of dodecanoic acid, is highly reactive towards nucleophiles like 2-hydroxyethylhydrazine. The reaction is typically rapid and efficient, often proceeding at room temperature. A base is usually added to neutralize the HCl byproduct.

Activated Esters: Dodecanoic acid can be converted to various activated esters (e.g., N-hydroxysuccinimide esters). These esters are more stable than acid halides but still sufficiently reactive to acylate the hydrazine smoothly. This method offers a milder alternative to the use of acid halides.

Alternative Synthetic Approaches (e.g., Amidation, Transamidation)

The formation of the hydrazide bond in this compound can be achieved through various amidation and transamidation strategies. These methods offer alternatives to the classical use of highly reactive acyl chlorides, which can be sensitive to the hydroxyl group present in the starting material.

A plausible direct amidation route involves the reaction of dodecanoic acid with 2-hydroxyethylhydrazine. This reaction typically requires activation of the carboxylic acid. While traditional coupling agents can be used, modern catalytic approaches are gaining prominence. For instance, niobium pentoxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous Lewis acid catalyst for the direct amidation of carboxylic acids, including n-dodecanoic acid, with less reactive amines.

Transamidation offers another viable pathway, starting from a dodecanoic acid derivative, such as an ester or an amide. The reaction of a fatty acid methyl ester with 2-hydroxyethylhydrazine, for example, could yield the desired product. Iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the direct amidation of esters under solvent-free conditions, compatible with a range of substrates. Furthermore, various metal catalysts, including those based on titanium and scandium, have been developed for the transamidation of N-aryl amides, which could be adapted for this synthesis. Boron-based catalysts, such as boric acid and various boronic acids, have also demonstrated significant efficacy in promoting transamidation reactions, often under solvent-free conditions.

A critical challenge in the synthesis of this compound is controlling chemo- and regioselectivity due to the presence of three reactive sites in 2-hydroxyethylhydrazine: the primary amino group, the secondary amino group, and the hydroxyl group. The acylation should selectively occur at the terminal nitrogen of the hydrazine moiety.

The differential nucleophilicity of the two nitrogen atoms in the hydrazine group can be exploited. The terminal NH₂ group is generally more nucleophilic and less sterically hindered than the substituted NH group, favoring acylation at the desired position. However, to prevent side reactions such as di-acylation or acylation at the less reactive nitrogen or the hydroxyl group, careful control of reaction conditions (e.g., temperature, stoichiometry of reagents) is crucial.

In cases where selectivity is difficult to achieve, the use of protecting groups can be an effective strategy. The hydroxyl group could be protected, for instance, as a silyl (B83357) ether, which is stable under many amidation conditions and can be readily removed post-reaction. Similarly, the less reactive nitrogen of the hydrazine could be temporarily protected. The hydrazide functionality itself has been explored as a protecting group for carboxylic acids in peptide synthesis, highlighting its distinct reactivity profile compared to other functional groups.

The efficiency of amidation and transamidation reactions for the synthesis of this compound can be significantly enhanced by the choice of catalyst. Both homogeneous and heterogeneous catalysts have been developed for this purpose.

For direct amidation of dodecanoic acid, a variety of catalysts have been screened. As indicated in the table below, niobium pentoxide (Nb₂O₅) has shown high yields for the amidation of n-dodecanoic acid with aniline, a less reactive amine, suggesting its potential for reaction with 2-hydroxyethylhydrazine. Other Lewis acid catalysts, such as those based on zirconium and titanium, have also been investigated. Boron-based catalysts, like tris(pentafluorophenyl)borane, are effective for dehydrative amidation of a wide range of substrates.

In the context of transamidation from fatty acid esters, Lewis acid catalysts are also prominent. Iron(III) chloride has been demonstrated to be effective. For enzymatic approaches, lipases, such as immobilized Candida rugosa lipase (B570770), have been used to efficiently catalyze the synthesis of fatty acid amides from fatty acid methyl esters.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. This involves considering the choice of solvents, energy consumption, waste generation, and the use of renewable raw materials.

Application of Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green synthesis is the reduction or elimination of hazardous organic solvents. Several amidation and transamidation reactions can be performed under solvent-free conditions. For example, boric acid-catalyzed amidation of carboxylic acids with urea (B33335) can proceed efficiently with direct heating of the reactants. Similarly, iron(III) chloride-catalyzed direct amidation of esters is effective without a solvent.

When a solvent is necessary, the focus shifts to environmentally benign alternatives to commonly used toxic solvents like DMF and chlorinated hydrocarbons. Water is an ideal green solvent, and metal- and base-free direct amidation of esters has been successfully demonstrated in water. Other green solvents that have been explored for amide synthesis include biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as dimethyl carbonate (DMC). A sustainable enzymatic synthesis of amides has been developed using Candida antarctica lipase B (CALB) in CPME.

Energy Efficiency and Waste Minimization Strategies

Improving energy efficiency and minimizing waste are central tenets of green chemistry. The Process Mass Intensity (PMI) is a useful metric for evaluating the efficiency of a chemical process, with lower values indicating less waste. Catalytic methods inherently reduce waste compared to stoichiometric reagents.

Energy consumption can be reduced by employing highly active catalysts that allow for lower reaction temperatures. Microwave irradiation has emerged as an energy-efficient heating method for chemical synthesis, often leading to significantly shorter reaction times and reduced energy usage compared to conventional heating. For instance, a solvent-free, one-pot synthesis of hydrazides from carboxylic acids under microwave irradiation has been shown to be superior to conventional methods in terms of energy consumption and environmental factor (E-factor).

Strategies to minimize waste also include the in-situ removal of byproducts to drive the reaction to completion, thus improving yield and reducing the need for extensive purification. In amidation reactions that produce water or an alcohol as a byproduct, techniques like azeotropic distillation or the use of molecular sieves can be employed. The development of recyclable catalysts, such as polymer-supported Lewis acids, further contributes to waste reduction.

Utilization of Renewable Feedstocks or Biocatalytic Transformations

The synthesis of this compound can be made more sustainable by utilizing renewable feedstocks. Dodecanoic acid (lauric acid), the fatty acid component, is naturally abundant in vegetable oils such as coconut oil and palm kernel oil, making it a readily available renewable resource. These oils can be hydrolyzed to yield the fatty acid.

Biocatalysis offers a powerful green alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often in aqueous environments, and exhibit high selectivity, which can obviate the need for protecting groups and reduce the formation of byproducts. Lipases are particularly well-suited for the synthesis of fatty acid derivatives. For example, immobilized lipases can catalyze the synthesis of fatty acid amides and hydrazides from fatty acids or their esters. A one-step biocatalytic synthesis of commercially important surfactants has been achieved through selective amide bond formation using a carboxylic acid reductase. Furthermore, enzymatic cascades have been developed for the direct synthesis of fatty amines from renewable triglycerides and oils, showcasing the potential for multi-step biocatalytic processes. The use of microbial lipids from renewable sources as acyl donors for the enzymatic synthesis of fatty acid amides has also been demonstrated.

Mechanistic Investigations of this compound Formation

While specific mechanistic studies on the formation of this compound are not extensively documented in publicly available literature, the mechanism can be inferred from the well-established principles of nucleophilic acyl substitution reactions involving hydrazine derivatives.

Elucidation of Reaction Intermediates and Transition States

The reaction between a dodecanoate (B1226587) ester (or dodecanoyl chloride) and 2-hydroxyethylhydrazine is believed to proceed through a tetrahedral intermediate. In this proposed mechanism, the more nucleophilic nitrogen atom of 2-hydroxyethylhydrazine attacks the electrophilic carbonyl carbon of the dodecanoate. This results in the formation of a transient, unstable tetrahedral intermediate. The subsequent collapse of this intermediate involves the departure of the leaving group (e.g., a methoxy (B1213986) group from the ester or a chloride ion from the acid chloride), leading to the formation of the stable amide-like hydrazide bond.

The transition state for this reaction is thought to resemble the tetrahedral intermediate, with a partial bond forming between the hydrazine nitrogen and the carbonyl carbon, and a partial bond breaking between the carbonyl carbon and the leaving group. The presence of the 2-hydroxyethyl group on one of the nitrogen atoms introduces an element of asymmetry and may influence the stability of the transition state through electronic and steric effects.

In some related reactions, the formation of transition complexes on the surface of a catalyst, such as an anion-exchange resin, has been suggested to facilitate the hydrazinolysis of fatty acids. researchgate.net

Kinetic Studies for Reaction Rate Determination and Pathway Profiling

Table 1: Postulated Kinetic Parameters for the Formation of this compound

| Parameter | Postulated Value/Relationship | Influencing Factors |

| Reaction Order | First-order in methyl dodecanoate, First-order in 2-hydroxyethylhydrazine | Reactant concentrations |

| Rate Constant (k) | Increases with temperature | Temperature, Solvent, Catalyst |

| Activation Energy (Ea) | Moderate | Nature of reactants and transition state |

This table is based on general principles of chemical kinetics for similar reactions and is for illustrative purposes due to the lack of specific experimental data for this compound.

Influence of Steric and Electronic Factors on Reaction Efficiency

The efficiency of the reaction to form this compound is influenced by both steric and electronic factors.

The long dodecyl chain introduces significant steric bulk. While this does not prevent the reaction, it may slow down the reaction rate compared to the acylation of hydrazine with a smaller acyl group. The bulky nature of the dodecyl group could hinder the approach of the nucleophilic hydrazine to the carbonyl carbon.

The 2-hydroxyethyl group on the hydrazine molecule also plays a role. Electronically, the oxygen atom in the hydroxyethyl group is electron-withdrawing, which could slightly reduce the nucleophilicity of the adjacent nitrogen atom. However, the primary nucleophilic attack is expected to occur at the terminal, unsubstituted nitrogen atom of the hydrazine moiety, which is less sterically hindered and more electronically available. The presence of the hydroxyl group may also allow for intramolecular hydrogen bonding in the transition state, potentially stabilizing it and influencing the reaction rate.

In related systems, it has been observed that increasing the alkyl chain length in reactants can influence the stability of the resulting products and their complexes. This suggests that the dodecyl chain in the target molecule will significantly impact its physicochemical properties.

Table 2: Summary of Steric and Electronic Influences

| Factor | Influence on Reaction Efficiency | Rationale |

| Steric (Dodecyl Chain) | May decrease reaction rate. | The bulky alkyl group can hinder the approach of the nucleophile to the electrophilic center. |

| Electronic (Hydroxyethyl Group) | May slightly decrease nucleophilicity of the substituted nitrogen but the terminal nitrogen remains highly reactive. | The electron-withdrawing effect of the oxygen atom can reduce the electron density on the adjacent nitrogen. |

| Hydrogen Bonding (Hydroxyethyl Group) | May stabilize the transition state. | Intramolecular hydrogen bonding can lower the activation energy of the reaction. |

Theoretical and Computational Chemistry Studies of 2 2 Hydroxyethyl Dodecanehydrazide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its chemical behavior and reactivity. researchgate.netmdpi.com Methods such as Density Functional Theory (DFT) are routinely used to compute the electronic structure of molecules, providing a basis for analyzing reactivity patterns. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital devoid of electrons, acts as an electron acceptor. youtube.comlibretexts.org

The energy of the HOMO is indicative of the molecule's electron-donating ability, whereas the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org

For 2-(2-Hydroxyethyl)dodecanehydrazide, the HOMO is expected to be localized primarily on the electron-rich hydrazide moiety, particularly the nitrogen atoms with lone pairs, and to a lesser extent on the oxygen atom of the hydroxyl group. These regions represent the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the carbonyl group (C=O), which is the most significant electron-withdrawing feature of the molecule, making it susceptible to nucleophilic attack.

A hypothetical FMO analysis of this compound would yield data similar to that presented in the table below.

Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

This table is interactive. You can sort and filter the data.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. libretexts.orgyoutube.com It is mapped onto the molecule's electron density surface, using a color spectrum to indicate regions of varying electrostatic potential. Typically, red signifies regions of most negative potential (electron-rich), blue indicates regions of most positive potential (electron-poor), and green represents areas of neutral potential. avogadro.cc ESP maps are invaluable for predicting non-covalent interactions and identifying sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.net

In a theoretical ESP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): The most electron-rich areas would be concentrated around the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atoms of the hydrazide group due to the presence of lone pairs. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Electron-deficient regions would be found around the hydrogen atoms attached to the nitrogen (N-H) and the hydroxyl group (O-H), making them susceptible to interaction with nucleophiles or hydrogen bond acceptors.

Neutral Potential (Green): The long, nonpolar dodecane alkyl chain would exhibit a largely neutral electrostatic potential, indicating its hydrophobic character.

This detailed charge mapping helps in understanding how the molecule will orient itself when interacting with other molecules, solvents, or biological receptors. ucsb.edu

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized representation that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and delocalization effects through a second-order perturbation theory analysis. altervista.org This method examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The stabilization energy, E(2), associated with these interactions reveals the significance of hyperconjugation and resonance effects. bohrium.com

For this compound, NBO analysis would likely reveal several important intramolecular interactions. The most significant would be the delocalization of the lone pair electrons from the nitrogen atom adjacent to the carbonyl group into the antibonding π* orbital of the C=O bond (n_N → π*_CO). This interaction is characteristic of amides and hydrazides and is responsible for the planarity and rotational barrier around the C-N bond. Other notable interactions would include hyperconjugation involving the alkyl chain's σ bonds.

The table below presents hypothetical results from an NBO analysis, highlighting key donor-acceptor interactions.

Hypothetical NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) on hydrazide | π* (C=O) | 45.8 |

| LP (O) on hydroxyl | σ* (C-H) | 2.5 |

| σ (C-C) on chain | σ* (C-C) on chain | 1.8 |

| σ (N-H) | σ* (C-N) | 3.1 |

This table is interactive. You can sort and filter the data.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations describe the static electronic properties of a molecule, its actual behavior is also governed by its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations are employed to explore these dynamic aspects.

Exploration of Potential Energy Surfaces and Identification of Stable Conformers

Conformational analysis involves mapping the potential energy of a molecule as a function of its geometry, specifically the rotation around single bonds (dihedral angles). libretexts.org This exploration of the potential energy surface aims to identify the structures that correspond to energy minima, known as stable conformers. ucsb.edu Molecules can exist as a population of these conformers, and their relative energies determine their abundance at a given temperature. lumenlearning.com

This compound possesses significant conformational freedom due to its long dodecane chain and several rotatable single bonds in the headgroup. A systematic conformational search would reveal numerous low-energy structures. Key rotations would include those around the C-C bonds of the alkyl chain, the C-N and N-N bonds of the hydrazide, and the C-C and C-O bonds of the hydroxyethyl (B10761427) group. The lowest energy conformer would likely feature a staggered, extended conformation of the alkyl chain to minimize steric hindrance, though folded conformers stabilized by weak intramolecular interactions might also exist. youtube.com

A hypothetical conformational analysis could yield the following relative energies for different conformers.

Hypothetical Relative Energies of Stable Conformers

| Conformer | Description | Relative Potential Energy (kcal/mol) |

|---|---|---|

| 1 | Fully extended dodecane chain | 0.00 |

| 2 | Gauche interaction in dodecane chain | 0.85 |

| 3 | Folded structure with H-bond | -0.50 |

| 4 | Eclipsed interaction in headgroup | 3.20 |

This table is interactive. You can sort and filter the data.

Dynamic Behavior and Flexibility of the Dodecane Chain and Hydroxyethyl Group

Molecular Dynamics (MD) simulations provide a detailed picture of the atomic motions of a molecule over time by solving Newton's equations of motion. wustl.edumdpi.com An MD simulation can reveal the dynamic behavior and flexibility of different parts of a molecule in a simulated environment (e.g., in a solvent). nih.govresearchgate.net

Analysis of the MD trajectory, such as calculating the root-mean-square fluctuation (RMSF) for each atom, can quantify the flexibility of different regions of the molecule.

Hypothetical Root-Mean-Square Fluctuation (RMSF) by Molecular Region

| Molecular Region | Average RMSF (Å) |

|---|---|

| Hydrazide Core (C=O, N-N) | 0.4 |

| Hydroxyethyl Group (-CH2CH2OH) | 0.9 |

| Dodecane Chain (Terminal CH3) | 2.1 |

| Dodecane Chain (Mid-chain CH2) | 1.5 |

This table is interactive. You can sort and filter the data.

Prediction of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

In addition to hydrogen bonding, other non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, would be mapped to understand the complete landscape of intramolecular forces that govern the molecule's shape and stability.

Reaction Pathway Modeling and Transition State Characterization

Computational Prediction of Potential Chemical Transformations and Reactivity Profiles

Modeling the reaction pathways of this compound would involve identifying its most likely chemical transformations. This could include reactions such as hydrolysis, oxidation, or cyclization. Computational methods would be employed to predict the reactivity of different sites within the molecule, highlighting which atoms are most susceptible to nucleophilic or electrophilic attack. This would provide a theoretical framework for understanding its chemical behavior and potential degradation pathways.

Calculation of Activation Energies and Reaction Energetics

For any proposed reaction pathway, the calculation of activation energies is crucial for determining the feasibility and rate of the transformation. By modeling the transition state structures, which represent the highest energy point along the reaction coordinate, the energy barrier for the reaction can be determined. These calculations would provide quantitative insights into the kinetics of potential reactions involving this compound.

In Silico Prediction of Spectroscopic Signatures

Vibrational Frequency Calculations for Infrared (IR) and Raman Spectroscopy

Theoretical calculations of the vibrational frequencies of this compound would allow for the prediction of its infrared (IR) and Raman spectra. These predicted spectra would show characteristic peaks corresponding to the vibrational modes of its functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the hydrazide, and the C=O stretch of the carbonyl group. Comparing these predicted spectra with experimental data would be a powerful tool for structural confirmation.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | Data not available |

| N-H (Hydrazide) | Stretching | Data not available |

| C=O (Amide) | Stretching | Data not available |

| C-N (Amide) | Stretching | Data not available |

Note: The data in this table is hypothetical as no specific computational studies for this compound are available.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

In silico predictions of the ¹H and ¹³C NMR chemical shifts would provide another layer of structural insight. These calculations would estimate the chemical environment of each nucleus in the molecule, predicting where each proton and carbon atom would resonate in an NMR spectrum. This information would be invaluable for interpreting experimental NMR data and confirming the molecular structure of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (O-H) | Data not available |

| ¹H (N-H) | Data not available |

| ¹H (CH₂) | Data not available |

| ¹³C (C=O) | Data not available |

| ¹³C (CH₂) | Data not available |

Note: The data in this table is hypothetical as no specific computational studies for this compound are available.

Advanced Theoretical Models for Intermolecular Interactions

Due to a lack of specific published research on the theoretical and computational chemistry of this compound, this section will explore the principles of advanced theoretical models that could be applied to study its intermolecular interactions. The following subsections outline the types of computational models and theoretical predictions that would be relevant for understanding the behavior of this molecule in different environments.

Solvation Models and Solvent Effects on Molecular Properties

The interaction of this compound with solvents is crucial for understanding its chemical behavior and potential applications. Solvation models are computational methods used to describe the effect of a solvent on a solute's properties. These models can be broadly categorized into explicit and implicit solvent models.

For a molecule like this compound, which possesses both a long hydrophobic dodecyl chain and a polar head group with hydroxyl and hydrazide functionalities, the choice of solvent would significantly influence its conformation and electronic properties.

Implicit Solvation Models:

Implicit models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. In a hypothetical study of this compound, PCM could be employed to predict how the molecule's dipole moment and conformational stability change in solvents of varying polarity, such as water (a polar protic solvent) and hexane (a nonpolar solvent).

A hypothetical data table illustrating the kind of results one might obtain from such a study is presented below.

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Predicted Solvation Free Energy (kcal/mol) |

| Hexane | 1.88 | 2.5 | -5.2 |

| Dichloromethane | 9.08 | 4.8 | -12.7 |

| Ethanol (B145695) | 24.5 | 6.3 | -18.9 |

| Water | 80.1 | 7.1 | -22.5 |

This table is purely illustrative and does not represent actual experimental or computational data.

Explicit Solvation Models:

Explicit solvation models involve simulating a specific number of individual solvent molecules around the solute. This approach, often used in molecular dynamics (MD) simulations, provides a more detailed picture of solute-solvent interactions, including hydrogen bonding.

For this compound, an MD simulation in a box of water molecules could reveal the specific hydrogen bonding patterns between the hydroxyl and hydrazide groups of the solute and the surrounding water molecules. It could also illustrate the hydrophobic effect, where the dodecyl chain influences the structuring of nearby water molecules.

Prediction of Self-Assembly Tendencies or Supramolecular Organization (based on chemical principles)

The amphiphilic nature of this compound, with its distinct polar head and nonpolar tail, strongly suggests a tendency for self-assembly in solution. Based on established chemical principles of supramolecular chemistry, one can predict the likely modes of its organization.

Driving Forces for Self-Assembly:

The primary driving forces for the self-assembly of this molecule would be:

Hydrophobic Interactions: In aqueous solutions, the long dodecyl chains would tend to aggregate to minimize their contact with water molecules.

Hydrogen Bonding: The polar head groups, containing -OH and -NH-NH2 functionalities, are capable of forming extensive intermolecular hydrogen bonds with each other and with polar solvent molecules.

Van der Waals Forces: These forces would contribute to the packing of the hydrophobic alkyl chains.

Predicted Supramolecular Structures:

Depending on the concentration and the solvent, this compound could be predicted to form various supramolecular structures:

Micelles: In dilute aqueous solutions, the molecules would likely form spherical or cylindrical micelles, with the hydrophobic tails sequestered in the core and the hydrophilic heads forming the outer corona, exposed to the water.

Bilayers: At higher concentrations, the formation of bilayers, similar to those found in cell membranes, would be plausible. In these structures, two layers of molecules would align with their hydrophobic tails facing each other and their polar heads facing the aqueous environment on either side.

Vesicles: Bilayers could close upon themselves to form vesicles, which are hollow spheres encapsulating a portion of the solvent.

A hypothetical table summarizing the predicted critical aggregation concentration (CAC) and resulting structures in different solvents is provided below.

| Solvent | Predicted Critical Aggregation Concentration (mM) | Predicted Supramolecular Structure |

| Water | Low (e.g., 0.1-1.0) | Micelles, Vesicles |

| Ethanol | Higher than water | Smaller aggregates or no assembly |

| Hexane | No assembly predicted | Solvated individual molecules |

This table is based on general principles of amphiphile self-assembly and is for illustrative purposes only.

Computational techniques such as coarse-grained molecular dynamics could be used to simulate these self-assembly processes over longer time and length scales, providing theoretical validation for these predictions.

Chemical Reactivity and Derivatization of 2 2 Hydroxyethyl Dodecanehydrazide

Transformations at the Hydrazide Moiety

The hydrazide functional group (-CONHNH2) is a versatile precursor in organic synthesis, susceptible to reactions at both nitrogen atoms and the carbonyl group.

The nitrogen atoms of the hydrazide group can act as nucleophiles, participating in alkylation and acylation reactions.

N-Alkylation: The terminal nitrogen (-NH2) of the hydrazide is typically more nucleophilic and sterically accessible than the nitrogen adjacent to the carbonyl group. N-alkylation can be achieved using alkyl halides. The reaction generally proceeds by nucleophilic substitution, where the terminal nitrogen attacks the electrophilic carbon of the alkyl halide. organic-chemistry.orgorganic-chemistry.org Selective mono-alkylation can be challenging, as the resulting secondary amine can undergo further alkylation. d-nb.info The choice of reaction conditions, such as the base and solvent, is crucial to control the extent of alkylation. organic-chemistry.org For instance, the use of a bulky base or a protected hydrazine (B178648) derivative can favor mono-alkylation. d-nb.info

N-Acylation: Acylation of the hydrazide moiety readily occurs with acylating agents like acyl chlorides or acid anhydrides. orgsyn.orggoogle.com This reaction typically forms N,N'-diacylhydrazines if an excess of the acylating agent is used. orgsyn.org However, under controlled conditions, mono-acylation at the terminal nitrogen is achievable. nih.gov Activated amides have also been used as acylating agents under mild, transition-metal-free conditions to produce acyl hydrazides. organic-chemistry.org These reactions are fundamental for building more complex molecular architectures.

| Reaction Type | Reagent Example | Product Type | Key Considerations |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N'-Alkyl-2-(2-hydroxyethyl)dodecanehydrazide | Control of mono- vs. di-alkylation |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N'-Acyl-2-(2-hydroxyethyl)dodecanehydrazide | Potential for diacylation |

The hydrazide group is a key synthon for the construction of various five-membered heterocyclic rings, which are prevalent in pharmacologically active compounds.

Pyrazolones: One of the most common reactions of hydrazides is their condensation with β-ketoesters, such as ethyl acetoacetate, to form pyrazolones. orientjchem.orgajol.info The reaction proceeds through initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. semanticscholar.orgnih.gov This condensation is typically carried out by refluxing the reactants in a solvent like ethanol (B145695). orientjchem.org The resulting pyrazolone ring is a versatile scaffold for further functionalization.

Thiadiazoles: 2-(2-Hydroxyethyl)dodecanehydrazide can serve as a precursor for 1,3,4-thiadiazole derivatives. A common synthetic route involves the reaction of the hydrazide with a source of carbon and sulfur. For example, reaction with ammonium thiocyanate followed by acid-catalyzed cyclization yields aminothiadiazoles. chemmethod.com Another method involves reacting the hydrazide with carbon disulfide in the presence of a base, which leads to the formation of an intermediate dithiocarbazate that can be cyclized. Alternatively, cyclization can be achieved by treating N,N'-diacylhydrazines with thionating agents like Lawesson's reagent. organic-chemistry.org

| Heterocycle | Reagent(s) | General Reaction Conditions |

| Pyrazolone | Ethyl acetoacetate | Reflux in ethanol orientjchem.org |

| 1,3,4-Thiadiazole | 1. Ammonium Thiocyanate 2. Concentrated Acid | 1. Reflux 2. Acid-catalyzed cyclization chemmethod.com |

| 1,3,4-Thiadiazole | Carbon Disulfide, Base | Formation of dithiocarbazate intermediate, then cyclization |

Oxidation: Hydrazides can be oxidized to form various products, most commonly acyl diazenes. A variety of oxidizing agents can be employed. Notably, metal-free, recyclable oxoammonium reagents like Bobbitt's salt have been shown to efficiently oxidize aromatic hydrazides to the corresponding diazenes at room temperature. organic-chemistry.org A significant advantage of this method is its chemoselectivity; it has been demonstrated that an aryl hydrazide can be oxidized in the presence of a primary alcohol without affecting the alcohol functionality. acs.org This selectivity is crucial for a molecule like this compound.

Reduction: The hydrazide functionality can be reduced, although this is less common than its use in cyclization or oxidation reactions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl group. masterorganicchemistry.com The reduction of amides with LiAlH₄ typically yields amines. masterorganicchemistry.comlibretexts.org In the case of a hydrazide, this powerful reagent can lead to the cleavage of the C=O bond to produce the corresponding hydrazine derivative or potentially cleave the N-N bond under harsh conditions.

Reactions Involving the Hydroxyethyl (B10761427) Side Chain

The primary alcohol of the hydroxyethyl group offers another site for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, or oxidation.

Esterification: The primary hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives. Classical Fischer esterification using a carboxylic acid and a strong acid catalyst is a common method. organic-chemistry.org However, given the potential for the acidic conditions to affect the hydrazide moiety, milder methods are often preferred. Reactions with acid anhydrides or acyl chlorides, often in the presence of a non-nucleophilic base like pyridine, can efficiently produce esters. libretexts.org Dicyclohexylcarbodiimide (DCC) is another coupling agent used to facilitate esterification under mild conditions. google.com Selective esterification of primary alcohols in the presence of other functional groups can be achieved using specific reagents like phosphines in combination with iodine and imidazole. acs.org

Etherification: The formation of an ether from the hydroxyl group can be accomplished through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. organic-chemistry.org However, a potential side reaction is the competing N-alkylation of the hydrazide group. acsgcipr.org Acid-catalyzed dehydration of two alcohol molecules can also form ethers, though this is more effective for symmetrical ethers from simple alcohols. masterorganicchemistry.com More modern methods utilize photoredox catalysis or iron catalysts for etherification reactions under milder conditions. nih.govnih.gov

| Reaction Type | Reagent Example | Product Type | Potential Side Reaction |

| Esterification | Acetic Anhydride, Pyridine | 2-(2-Acetoxyethyl)dodecanehydrazide | - |

| Etherification | Sodium Hydride, Methyl Iodide | 2-(2-Methoxyethyl)dodecanehydrazide | N-alkylation of hydrazide |

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, provided that the chosen oxidizing agent does not react with the hydrazide group.

Oxidation to Aldehyde: The selective oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. Another highly selective method involves using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. nih.gov This method is known for its high chemoselectivity for primary alcohols. researchgate.net

Oxidation to Carboxylic Acid: Stronger oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid. Reagents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) are effective but may not be selective and could also oxidize the hydrazide moiety. As previously noted, certain oxidants show a preference for the hydrazide group over a primary alcohol. acs.org Therefore, a two-step process, involving protection of the hydrazide, oxidation of the alcohol, and subsequent deprotection, might be necessary to achieve the desired transformation cleanly.

Nucleophilic Substitution Reactions at the Hydroxyethyl Moiety

The primary alcohol of the hydroxyethyl group in this compound serves as a prime site for nucleophilic substitution reactions. However, since the hydroxyl group (-OH) is a poor leaving group, it must first be converted into a more reactive species, such as a halide, tosylate, or mesylate. This two-step process, involving activation followed by substitution, opens a gateway to a multitude of derivatives.

The substitution typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. nih.govchemguide.co.uklibretexts.orgchemistrysteps.com The rate and success of these reactions depend on the strength of the nucleophile, the nature of the leaving group, and the reaction conditions. nih.govchemistrysteps.comkhanacademy.org

Activation of the Hydroxyl Group: The initial step involves the conversion of the hydroxyl group into a good leaving group. Common reagents for this transformation include:

Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding alkyl chloride or bromide.

Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine to form tosylates or mesylates, which are excellent leaving groups.

Substitution with Various Nucleophiles: Once activated, the hydroxyethyl moiety can react with a wide array of nucleophiles to yield diverse derivatives. The general scheme involves the displacement of the leaving group (LG) by a nucleophile (Nu⁻).

A summary of potential nucleophilic substitution reactions is presented in the table below.

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

| Azide (N₃⁻) | Sodium azide (NaN₃) | Azidoethyl |

| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Cyanoethyl |

| Thiolate (RS⁻) | Sodium thiomethoxide | Thioether |

| Iodide (I⁻) | Sodium iodide (NaI) | Iodoethyl |

| Amine (RNH₂) | Ammonia, Alkylamine | Aminoethyl |

| Carboxylate (RCOO⁻) | Sodium acetate | Ester |

These reactions allow for the introduction of new functionalities onto the molecule, significantly altering its chemical and physical properties for various applications.

Functionalization of the Dodecane Aliphatic Chain

The dodecane chain, being a saturated hydrocarbon, is inherently unreactive. Its functionalization presents a significant challenge in synthetic organic chemistry, requiring harsh conditions or highly reactive reagents that can lead to a lack of selectivity. acs.orgnih.gov Nevertheless, several strategies can be envisioned for modifying this aliphatic backbone.

Achieving selective functionalization at a specific position on the long dodecane chain is a formidable task due to the presence of numerous chemically similar C-H bonds. Modern synthetic methods, however, offer potential pathways.

Directed C-H Activation: This strategy involves the use of a directing group that positions a metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. While the inherent functional groups in this compound could potentially act as directing groups, achieving remote functionalization deep within the alkyl chain remains a complex research area.

Biocatalysis: Enzymes, such as cytochrome P450 monooxygenases, are known to hydroxylate alkanes with high levels of regio- and stereoselectivity. A biocatalytic approach could potentially introduce a hydroxyl group at a specific, predetermined position on the dodecane chain, which could then be further derivatized.

The development of a commercially viable and large-scale process for the selective functionalization of alkanes is an ongoing goal in chemical research. acs.orgnih.gov

Radical Reactions: Free radical reactions provide a pathway to functionalize alkanes, although they often suffer from a lack of selectivity. youtube.comlibretexts.orglumenlearning.com

Radical Halogenation: The reaction of the dodecane chain with halogens (e.g., Br₂) under UV light or heat initiates a radical chain reaction, leading to the formation of bromododecane isomers. lumenlearning.com The bromine radical can abstract a hydrogen atom from the chain, creating a dodecyl radical, which then reacts with another molecule of Br₂. lumenlearning.com This process is generally non-selective, yielding a mixture of products halogenated at different positions.

Radical Relay: More advanced methods involve radical relay mechanisms where a radical is generated at one site and then transferred down the chain via a series of intramolecular hydrogen atom transfers before reacting. nih.gov This can improve the regioselectivity of the functionalization.

Radiolytic studies on dodecane have shown that high-energy irradiation leads to the formation of dodecene (from H₂ loss) and various chain scission products, highlighting the susceptibility of the alkane backbone to radical-mediated degradation. rsc.org

Olefin Metathesis: Olefin metathesis is a powerful reaction for forming and breaking carbon-carbon double bonds, but it requires the presence of an alkene. wikipedia.orgmdpi.com To apply this to the dodecane chain, an unsaturated analogue of the parent compound would first need to be synthesized, for example, from an unsaturated fatty acid hydrazide. Once an olefin is present in the chain, several metathesis reactions become possible: mdpi.comacs.org

Cross-Metathesis (CM): Reaction with a different olefin in the presence of a catalyst (e.g., Grubbs' or Schrock's catalyst) can be used to introduce new functional groups at the site of the double bond. wikipedia.orgacs.org

Ring-Closing Metathesis (RCM): If a second double bond is introduced, RCM can be used to form cyclic derivatives. mdpi.com

Olefin metathesis provides a versatile synthetic tool for modifying long-chain aliphatic compounds, enabling the creation of complex architectures from simpler precursors. acs.orguni-konstanz.denih.gov

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of new derivatives and analogues is driven by the desire to create molecules with tailored properties. This can be achieved through systematic structural modifications based on rational design principles and an understanding of structure-reactivity relationships.

Rational design involves making deliberate changes to a molecule's structure to achieve a specific outcome. nih.govmdpi.com For this compound, this could involve modifications at any of its three key regions.

| Molecular Region | Potential Modification | Rationale / Potential Impact |

| Dodecane Chain | Varying chain length, introducing branching, adding unsaturation | Modulate lipophilicity, steric hindrance, and packing |

| Hydrazide Moiety | Acylation/alkylation of the terminal nitrogen, cyclization | Alter hydrogen bonding capacity, create heterocyclic rings |

| Hydroxyethyl Moiety | Esterification, etherification, oxidation to aldehyde/acid | Introduce new reactive handles, change polarity |

The synthesis of hydrazide derivatives is a well-established field, often involving the condensation of hydrazides with aldehydes or ketones to form hydrazones, a class of compounds known for a wide range of biological activities. nih.govresearchgate.netiscientific.org The principles used in the design of other bioactive hydrazides, such as modifying lipophilicity to enhance efficacy, can be applied here. mdpi.com

Structure-Reactivity Relationships (SRRs) are studied to understand how changes in a molecule's structure affect its chemical reactivity or biological activity. nih.govnih.gov By synthesizing a series of analogues of this compound and systematically evaluating their properties, one can establish these crucial relationships.

For instance, a series of analogues with varying alkyl chain lengths (C8 to C18) could be synthesized to investigate how lipophilicity influences the rate of a specific reaction at the hydrazide headgroup. The kinetic data from such an experiment could be tabulated to reveal trends.

Hypothetical SRR Data: Effect of Chain Length on Reaction Rate

| Analogue (Alkyl Chain) | Rate Constant (k) [M⁻¹s⁻¹] |

| Octyl (C8) | 0.15 |

| Decyl (C10) | 0.11 |

| Dodecyl (C12) | 0.08 |

| Tetradecyl (C14) | 0.06 |

| Hexadecyl (C16) | 0.04 |

In this hypothetical example, a clear trend emerges where increasing the chain length leads to a decrease in the reaction rate, possibly due to increased steric hindrance at the reaction center. Studies on other hydrazide series have shown that reactivity does not always correlate simply with parameters like pKa, indicating that complex electronic and steric factors are at play. nih.gov Such analyses are fundamental to the rational design of new molecules with optimized reactivity and function.

Applications of 2 2 Hydroxyethyl Dodecanehydrazide As a Chemical Building Block or Reagent

Role in the Synthesis of Complex Organic Molecules

The presence of multiple reactive sites within 2-(2-Hydroxyethyl)dodecanehydrazide makes it an attractive starting material for the synthesis of a variety of complex organic molecules. Its utility as a precursor for advanced intermediates, a scaffold for combinatorial chemistry, and a monomer for larger architectures will be discussed.

The hydrazide functional group is a well-established precursor for a variety of nitrogen-containing heterocycles, which are ubiquitous scaffolds in medicinal chemistry and materials science. For instance, this compound could readily react with 1,3-dicarbonyl compounds to yield pyrazoles, or with α-haloketones to form pyridazinones. The presence of the dodecyl chain would impart significant lipophilicity to these resulting heterocyclic systems, a property that can be crucial for applications such as drug delivery or organic electronics. Furthermore, the terminal hydroxyl group offers a handle for subsequent modifications, such as esterification or etherification, allowing for the fine-tuning of the final molecule's properties.

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. The bifunctional nature of this compound makes it an ideal candidate for use as a scaffold in such reactions. For example, it could participate in Ugi-type reactions, where the hydrazide would act as the amine component. The incorporation of the long alkyl chain and the hydroxyl group into the final product would allow for the rapid generation of a library of structurally diverse and functionally decorated molecules. This approach is highly valuable in the early stages of drug discovery and materials development, where the screening of large numbers of compounds is often necessary.

The ability of this compound to act as a bifunctional monomer opens up possibilities for its use in the synthesis of macrocycles and polymers. The hydrazide and hydroxyl groups can undergo condensation reactions with suitable difunctional reagents to form large cyclic structures or long polymer chains. For instance, reaction with a dicarboxylic acid could lead to the formation of a poly(ester-amide) with repeating units containing the dodecyl side chain. Such polymers could exhibit interesting self-assembly properties due to the interplay of hydrogen bonding from the amide and ester groups and van der Waals interactions from the long alkyl chains. The resulting materials could find applications as, for example, novel surfactants or as components of structured hydrogels.

Potential as a Ligand in Coordination Chemistry or Catalysis

The presence of both a hydrazide and a hydroxyethyl (B10761427) group suggests that this compound could act as an effective chelating ligand for a variety of metal ions. This opens up avenues for its use in coordination chemistry and catalysis.

The hydrazide moiety is known to coordinate to metal ions through both its nitrogen and oxygen atoms, forming stable five- or six-membered chelate rings. The adjacent hydroxyethyl group can also participate in coordination, potentially leading to the formation of a tridentate ligand. This multidentate coordination can result in the formation of highly stable metal complexes. The long dodecyl chain would render these complexes soluble in nonpolar organic solvents, which could be advantageous for their use in homogeneous catalysis. The specific coordination geometry and the electronic properties of the resulting metal complexes would depend on the nature of the metal ion and the reaction conditions.

Table 1: Potential Coordination Modes of this compound

| Coordination Atom(s) | Potential Chelate Ring Size | Description |

|---|---|---|

| Hydrazide N, O | 5-membered | The nitrogen and oxygen atoms of the hydrazide group can coordinate to a metal center. |

| Hydroxyethyl O | - | The oxygen of the hydroxyl group can act as an additional coordination site. |

In addition to its role as a ligand in metal-based catalysis, this compound itself has the potential to act as an organocatalyst. The hydrazide group can participate in hydrogen bonding interactions, which can be used to activate substrates in a variety of organic transformations. For example, it could potentially catalyze aldol (B89426) or Michael reactions by acting as a bifunctional catalyst, with the hydrazide group activating the nucleophile and the hydroxyl group activating the electrophile. The long alkyl chain could create a specific microenvironment around the catalytic center, potentially influencing the stereoselectivity of the reaction. Further research would be needed to explore the full scope of its organocatalytic potential.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazoles |

| Pyridazinones |

Development of Chemically Responsive Systems or Probes

Integration into Sensor Platforms for Specific Chemical Analytes (focus on chemical recognition)

There is currently no available research data or literature detailing the integration of this compound into sensor platforms for the purpose of specific chemical analyte recognition.

Role in the Design of Responsive Chemical Materials (focus on chemical transformation, not physical properties)

No published studies or findings could be located that describe the role of this compound in the design of responsive chemical materials where the primary mechanism is a chemical transformation.

Future Research Directions and Outlook for 2 2 Hydroxyethyl Dodecanehydrazide

Exploration of Undiscovered Synthetic Pathways and Methodologies

The future synthesis of 2-(2-Hydroxyethyl)dodecanehydrazide and its analogs is ripe for the application of novel and more efficient synthetic strategies. Current methodologies for hydrazide synthesis often involve the reaction of carboxylic acid derivatives with hydrazine (B178648). Future research could focus on developing alternative and more direct routes.

Potential Future Synthetic Approaches:

| Synthetic Approach | Description | Potential Advantages |

| Direct Amination/Hydrazination | Catalytic amination or hydrazination of a dodecane derivative bearing a suitable leaving group. | Potentially fewer steps and higher atom economy. |

| Chemo- and Regioselective Modifications | Selective functionalization of a pre-formed dodecane backbone to introduce the hydroxyethyl (B10761427) and hydrazide moieties in a controlled manner. | Greater control over the final molecular architecture. |

| Biocatalytic Synthesis | Utilization of enzymes to catalyze specific steps in the synthesis, potentially from bio-based precursors. | Milder reaction conditions, higher selectivity, and improved sustainability. |

Further research into one-pot or tandem reactions that combine several synthetic steps without the need for intermediate purification could significantly enhance the efficiency of producing this compound. The development of such methodologies will be crucial for making this and related compounds more accessible for further studies and potential applications.

Advancements in Theoretical and Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, theoretical and computational modeling can provide valuable insights into its behavior at the molecular level.

Future computational studies could focus on:

Conformational Analysis: Predicting the stable conformations of the molecule in different environments, which is crucial for understanding its interactions with other molecules and its self-assembly properties.

Reactivity Prediction: Using methods like Density Functional Theory (DFT) to calculate reaction energies and activation barriers for various chemical transformations, helping to identify the most promising synthetic routes and potential derivatizations. nih.gov The strength of the N-N bond in the hydrazide moiety, for instance, can be computationally investigated to understand its stability and potential for radical reactions. nih.gov

Property Prediction: Simulating physicochemical properties such as solubility, lipophilicity, and surfactant properties (e.g., critical micelle concentration). This would be invaluable for assessing its potential in applications like detergents, emulsifiers, or drug delivery systems.

Intermolecular Interactions: Modeling the interactions of this compound with surfaces, interfaces, and biological molecules to predict its performance in various applications.

These computational approaches will not only deepen the fundamental understanding of this molecule but also enable a more rational design of experiments, saving time and resources.

Development of Novel Chemical Transformations and Derivatizations for Enhanced Utility

The presence of two distinct functional groups, the hydroxyethyl and the hydrazide moieties, makes this compound a versatile platform for chemical modification. Future research will undoubtedly explore a wide range of chemical transformations and derivatizations to tailor its properties for specific applications.

Potential Derivatization Strategies:

| Functional Group | Potential Reactions | Resulting Structures | Potential Applications |

| Hydroxyethyl | Esterification, Etherification, Oxidation | Esters, Ethers, Aldehydes/Carboxylic Acids | Modified solubility, reactive handles for further functionalization |